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molecular formula C12H13ClO3 B8814108 Methyl 3-chloro-4-(cyclopropylmethoxy)benzoate

Methyl 3-chloro-4-(cyclopropylmethoxy)benzoate

Cat. No. B8814108
M. Wt: 240.68 g/mol
InChI Key: APEPJDVCAWLUBI-UHFFFAOYSA-N
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Patent
US08163729B2

Procedure details

3-Chloro-4-hydroxy-benzoic acid methyl ester (1.1 g, 6.0 mmol, 1.0 eq) was dissolved in acetone (14 mL), NaI (0.45 g, 3.0 mmol, 0.5 eq) and K2CO3 (1.66 g, 12.0 mmol, 2.0 eq) were added ad the mixture was stirred at room temperature for 20 min. (Bromomethyl)cyclopropane (0.53 mL, 5.4 mmol, 0.9 eq) was added, and the mixture was refluxed for 2 days. The solvent was concentrated under reduced pressure, NaOH 10% was added, and the crude was extracted with DCM and dried. The title product (0.88 g, yield 32%) was recovered and used without further purification.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0.45 g
Type
reactant
Reaction Step Two
Name
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
0.53 mL
Type
reactant
Reaction Step Three
Yield
32%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([Cl:11])[CH:5]=1.[Na+].[I-].C([O-])([O-])=O.[K+].[K+].Br[CH2:22][CH:23]1[CH2:25][CH2:24]1>CC(C)=O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:22][CH:23]2[CH2:25][CH2:24]2)=[C:6]([Cl:11])[CH:5]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)O)Cl)=O
Name
Quantity
14 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.45 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
1.66 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0.53 mL
Type
reactant
Smiles
BrCC1CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 days
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure, NaOH 10%
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the crude was extracted with DCM
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)OCC1CC1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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